(3E)-3-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound featuring an indole structure with a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde with 1-methyl-2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and waste management are also critical aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
1-Methyl-2,3-dihydro-1H-indol-2-one: Another precursor used in the synthesis.
4-Chlorophenylmethyl derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
(3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C25H19ClN2O |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
(3E)-3-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methylindol-2-one |
InChI |
InChI=1S/C25H19ClN2O/c1-27-23-8-4-3-7-21(23)22(25(27)29)14-18-16-28(24-9-5-2-6-20(18)24)15-17-10-12-19(26)13-11-17/h2-14,16H,15H2,1H3/b22-14+ |
InChI Key |
QKZLAOBGDJXIBC-HYARGMPZSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.